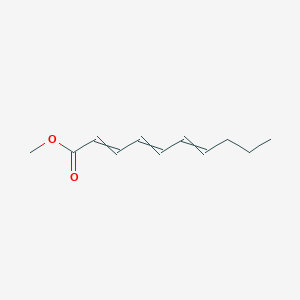
2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,6Z)-Methyl deca-2,4,6-trienoate: is a polyunsaturated fatty ester and a methyl ester. It is known for its role as an aggregation pheromone of the brown-winged green bug, Plautia stali . The compound has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate typically involves multi-step reactions. One common method includes the esterification of decatrienoic acid (deca-2 acid, 4,6-trienoic acid) with methanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired isomeric form is obtained.
Industrial Production Methods: Industrial production of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate involves similar synthetic routes but on a larger scale. The process includes the use of raw materials such as 2,4-Octadien-1-ol and 2,4-Octadienal, followed by purification steps to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated esters.
Substitution: It can undergo substitution reactions, particularly at the double bonds, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: The compound is significant in biological studies due to its role as an aggregation pheromone. It is used in research related to insect behavior and pest control .
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications .
Industry: In the industry, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used in the manufacture of herbicides, particularly glyphosate, which is widely used for weed control .
Mecanismo De Acción
The mechanism of action of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate involves its interaction with specific receptors in insects, leading to aggregation behavior. The molecular targets include olfactory receptors that detect the pheromone, triggering a behavioral response . The pathways involved are primarily related to signal transduction in the olfactory system of insects .
Comparación Con Compuestos Similares
- (2E,4E,6E)-Methyl deca-2,4,7-trienoate
- (2E,4E)-2,4-Octadienal
- (2E,4E)-2,4-Octadien-1-ol
Uniqueness: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is unique due to its specific isomeric form, which is crucial for its biological activity as a pheromone. The (2E,4E,6Z) configuration is essential for its interaction with insect receptors, distinguishing it from other isomers and similar compounds .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
methyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
DLNQRJFVXCCDKL-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;9-[4-[3,8-dihydroxy-2-(3-hydroxybutan-2-yl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13394915.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
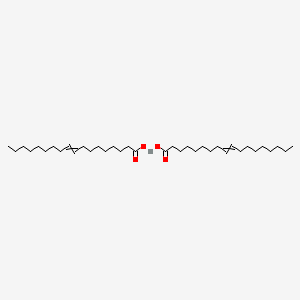
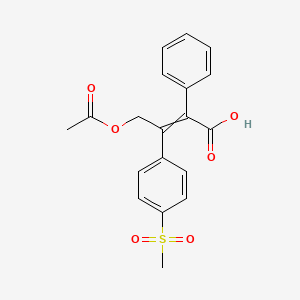
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)
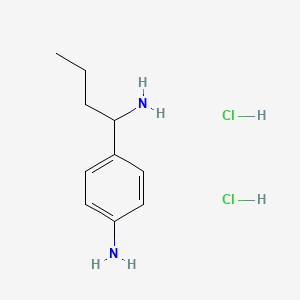
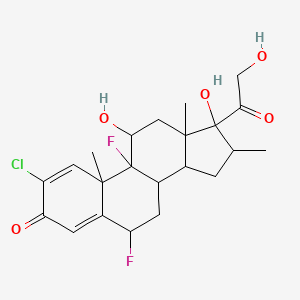
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
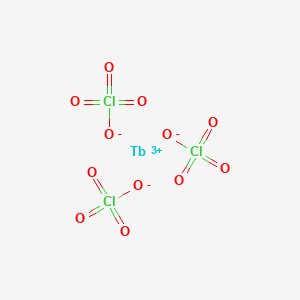
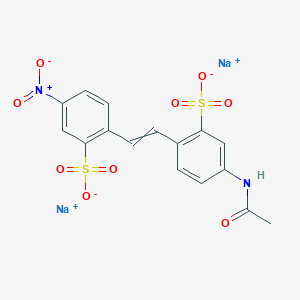
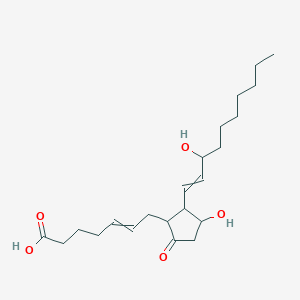
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
